N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a benzoxazolone-containing acetamide derivative characterized by a 2-oxobenzo[d]oxazol-3(2H)-yl moiety linked to a hydroxy-substituted dihydroindenylmethyl group via an acetamide bridge. This structure combines a rigid benzoxazolone scaffold, known for its role in binding to biological targets like the translocator protein (TSPO) , with a hydroxyindenyl group that may enhance solubility and hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-17(11-21-15-7-3-4-8-16(15)25-18(21)23)20-12-19(24)10-9-13-5-1-2-6-14(13)19/h1-8,24H,9-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZGJIOKORNUEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)CN3C4=CC=CC=C4OC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features an indene moiety linked to a 2-oxobenzo[d]oxazole group, which may contribute to its unique pharmacological properties. The synthesis typically involves multi-step organic reactions that integrate the indene structure with the oxazole derivative.
Synthesis Overview
- Formation of Indene Moiety : The indene structure is synthesized through cyclization of appropriate precursors.
- Oxazole Ring Formation : The introduction of the oxazole ring is achieved via nucleophilic substitution reactions.
- Final Coupling : The final product is obtained through coupling reactions involving acetamide functionalities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of similar compounds that share structural characteristics with this compound. For instance, derivatives of benzoxazole have shown effectiveness against various strains of bacteria and fungi.
| Compound | MIC (µM) | Organism |
|---|---|---|
| Compound 1 | 49.20 | Mycobacterium tuberculosis |
| Compound 11 | 12.14 | Mycobacterium aurum |
| Compound 17 | 25.60 | Mycobacterium smegmatis |
These findings indicate that compounds with similar structures may exhibit comparable or superior antimicrobial activities compared to established drugs like isoniazid, suggesting a unique mechanism of action that warrants further investigation .
Cytotoxicity Studies
Cytotoxicity screening is crucial for evaluating the safety profile of new compounds. In studies involving related derivatives, many compounds exhibited low toxicity levels at concentrations exceeding 500 µM, indicating a favorable therapeutic index for further development .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds may inhibit specific enzymes associated with bacterial metabolism.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways critical for microbial survival.
Case Studies and Research Findings
Research has demonstrated the potential of similar compounds in treating resistant strains of bacteria. For example, derivatives were tested against multidrug-resistant Mycobacterium tuberculosis isolates, showing minimal loss in activity compared to standard treatments. This suggests that such compounds could be pivotal in addressing antibiotic resistance issues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Variations
The target compound shares the 2-oxobenzo[d]oxazol-3(2H)-yl acetamide core with several derivatives, but its substituents distinguish it from others:
3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide ():
- Structure : Lacks the hydroxyindenyl group; instead, it has a simpler propanamide chain.
- Properties : Exhibits variable conversion rates (10–18%) under different conditions, suggesting moderate reactivity .
- Comparison : The absence of the hydroxyindenyl group may reduce steric hindrance and hydrogen-bonding capacity compared to the target compound.
- PBPA (): Structure: Contains a bis(pyridin-2-ylmethyl)amino group attached to the benzoxazolone core. Application: A TSPO-selective SPECT ligand with demonstrated in vitro binding affinity . Comparison: The pyridylmethyl groups in PBPA likely enhance metal chelation and target selectivity, whereas the hydroxyindenyl group in the target may prioritize solubility and metabolic stability.
- [11C]NBMP (): Structure: Features a naphthalen-1-yl group linked via Suzuki coupling. Advantages: High bioavailability, plasma clearance, and metabolic stability in preclinical studies .
Functional Group Modifications
-
- Examples : Compounds 17–24 replace the acetamide with propanehydrazide and aromatic hydrazones (e.g., 2-chloro-5-nitrobenzylidene in compound 17).
- Properties : High yields (71–88%) and melting points (150–238°C), indicating crystallinity and synthetic feasibility .
- Comparison : Hydrazides may offer stronger hydrogen-bonding interactions but could exhibit reduced metabolic stability compared to the target’s acetamide linker.
- Spirocyclic Derivatives (): Examples: B10–B12 incorporate spirocyclic indene-oxazolidinone scaffolds. Properties: Detailed NMR and HRMS data confirm structural integrity . Comparison: The spirocyclic framework in B10–B12 introduces conformational rigidity, which may enhance target binding but complicate synthesis compared to the target’s linear structure.
Physicochemical and Pharmacokinetic Profiles
Solubility and Stability
- Hydroxyindenyl Group : The target’s hydroxy group may enhance aqueous solubility relative to hydrophobic substituents (e.g., naphthyl in NBMP) but could increase susceptibility to glucuronidation .
- Metabolic Stability : NBMP shows favorable clearance in liver S-9 fractions, while hydrazides () might face faster degradation due to hydrolytic instability .
Tabulated Comparison of Key Compounds
Q & A
Q. Characterization :
- NMR (1H/13C) to confirm stereochemistry and functional groups (e.g., hydroxyindenyl CH2 at δ 2.8–3.2 ppm; benzoxazolone carbonyl at δ 165–170 ppm) .
- HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%) .
- HRMS to validate molecular weight (e.g., [M+H]+ calculated for C21H20N2O4: 365.1497) .
Basic: How can researchers address contradictions between computational predictions and experimental bioactivity data?
Answer:
Discrepancies often arise from:
- Solvent effects : Computational models (e.g., DFT) may not account for solvation dynamics. Validate with polarizable continuum models (PCM) .
- Conformational flexibility : MD simulations (10–100 ns) can identify bioactive conformers missed in static models .
- Off-target interactions : Use SPR or ITC to confirm binding specificity if predicted targets (e.g., kinase X) show no activity in vitro .
Q. Mitigation strategy :
Advanced: How to design experiments to resolve synthetic by-products interfering with biological assays?
Answer:
- By-product identification : LC-MS/MS to detect impurities (e.g., hydrolyzed acetamide or oxidized indene) .
- Process adjustments :
- Reduce hydrolysis risk by replacing DMF with dichloromethane in coupling steps .
- Add antioxidants (e.g., BHT) to prevent indene oxidation .
- Biological assay controls : Include purified by-products in dose-response studies to exclude false positives .
Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) of analogs?
Answer:
- Core modifications :
- Indene ring : Introduce electron-withdrawing groups (e.g., -Cl) to enhance metabolic stability (logP reduction by 0.5–1.0) .
- Benzoxazolone : Replace the oxazolone ring with thiazolidinone to modulate hydrogen-bonding capacity .
- Functional assays :
- Measure IC50 against target enzymes (e.g., COX-2) and correlate with substituent Hammett σ values .
- Use SPR to quantify binding kinetics (ka/kd) for analogs .
Q. Example SAR Table :
| Modification | Bioactivity (IC50, nM) | Solubility (µg/mL) |
|---|---|---|
| Parent compound | 120 ± 15 | 8.2 |
| Indene-Cl derivative | 45 ± 6 | 5.1 |
| Thiazolidinone analog | 220 ± 30 | 12.4 |
Advanced: How to assess the compound’s stability under physiological conditions?
Answer:
Q. Key findings :
- The hydroxyindenyl group is prone to oxidation (t1/2 = 2.3 hrs in microsomes) .
- Benzoxazolone remains intact in PBS for >48 hrs .
Advanced: What computational tools are suitable for predicting binding modes to biological targets?
Answer:
Q. Validation :
- Overlay predicted poses with X-ray crystallography data (if available) .
Advanced: How to address discrepancies in cytotoxicity data across cell lines?
Answer:
- Mechanistic profiling :
- RNA-seq to identify differentially expressed genes in sensitive vs. resistant lines .
- Measure mitochondrial membrane potential (JC-1 assay) to confirm apoptosis induction .
- Pharmacokinetic factors :
- Quantify intracellular drug accumulation via LC-MS .
- Test P-glycoprotein inhibition (e.g., verapamil) to rule out efflux-mediated resistance .
Advanced: What analytical methods are critical for quantifying metabolic products?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
